molecular formula C11H12FNO B15262539 3-(2-Fluorobenzoyl)pyrrolidine

3-(2-Fluorobenzoyl)pyrrolidine

Cat. No.: B15262539
M. Wt: 193.22 g/mol
InChI Key: LAWWYCKSRBNERM-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzoyl)pyrrolidine typically involves the reaction of 2-fluorobenzoyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Fluorobenzoyl chloride+PyrrolidineThis compound+HCl\text{2-Fluorobenzoyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} 2-Fluorobenzoyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(2-Fluorobenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with various applications in organic synthesis.

    2-Fluorobenzoyl chloride: A precursor used in the synthesis of fluorinated compounds.

    N-Substituted Pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.

Uniqueness

3-(2-Fluorobenzoyl)pyrrolidine is unique due to the presence of both the fluorobenzoyl group and the pyrrolidine ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(2-fluorophenyl)-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-4,8,13H,5-7H2

InChI Key

LAWWYCKSRBNERM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2F

Origin of Product

United States

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